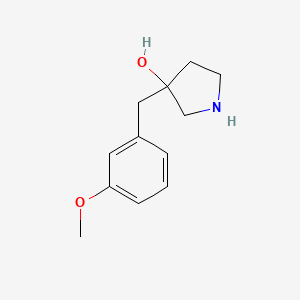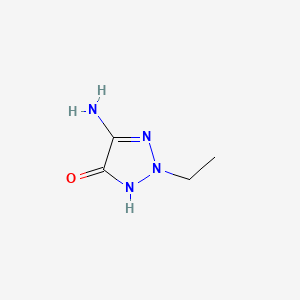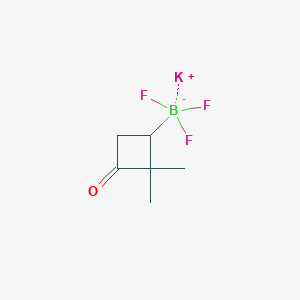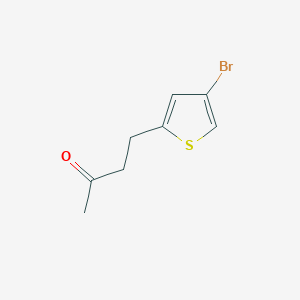
4-(4-Bromothiophen-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromothiophen-2-yl)butan-2-one is a chemical compound with the molecular formula C8H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom is attached to the thiophene ring, making it a brominated thiophene derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-one typically involves the bromination of thiophene derivatives followed by further functionalization. One common method is the bromination of 2-thiophenebutanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromothiophen-2-yl)butan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of semiconducting polymers for organic solar cells and other electronic devices.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to create semiconducting materials. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromothiophen-2-yl)butan-1-one
- 1-(4-Bromothiophen-2-yl)butan-1-one
- 4-(5-Bromothiophen-2-yl)butan-2-one
Uniqueness
4-(4-Bromothiophen-2-yl)butan-2-one is unique due to the specific position of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H9BrOS |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
4-(4-bromothiophen-2-yl)butan-2-one |
InChI |
InChI=1S/C8H9BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
HEPAQOAQGPILNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


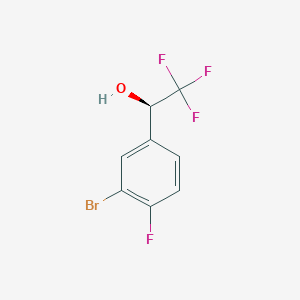
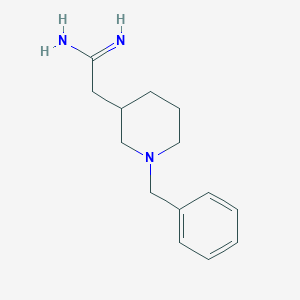
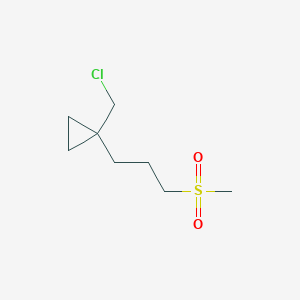
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
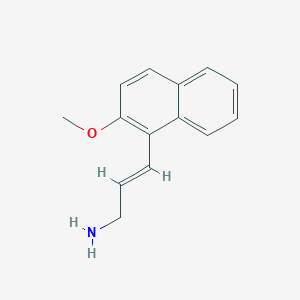
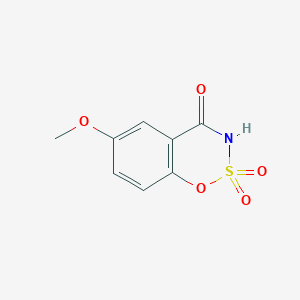
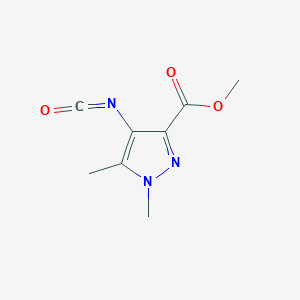
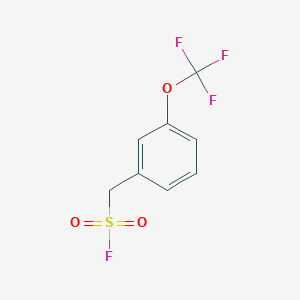
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)


